tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride

Lipophilicity Drug-likeness ADMET prediction

tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is a Boc-protected 3-amino-2-methylazetidine building block supplied as a hydrochloride salt. It belongs to the class of N-Boc azetidine carbamates, which are widely employed in medicinal chemistry as constrained scaffolds for kinase inhibitors, CNS-targeted libraries, and peptide mimetics.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71
CAS No. 2227205-00-5
Cat. No. B3049850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride
CAS2227205-00-5
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71
Structural Identifiers
SMILESCC1C(CN1)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H
InChIKeyQEGLJGQQFDDFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride (CAS 2227205-00-5): Core Identity and Structural Baseline for Procurement Decisions


tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is a Boc-protected 3-amino-2-methylazetidine building block supplied as a hydrochloride salt [1]. It belongs to the class of N-Boc azetidine carbamates, which are widely employed in medicinal chemistry as constrained scaffolds for kinase inhibitors, CNS-targeted libraries, and peptide mimetics [2]. The compound possesses a molecular formula of C9H19ClN2O2, a molecular weight of 222.71 g/mol, and an unrestrictive stereochemical description indicating that the commercial material is typically racemic or configurationally unspecified [1].

Why In-Class Azetidine Carbamate Hydrochlorides Cannot Substitute for tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride Without Quantitative Verification


Azetidine carbamate building blocks appear interchangeable when viewed by core scaffold alone, yet even minor structural modifications—such as the position or presence of a methyl substituent, alteration of the Boc protecting group, or stereochemical ambiguity—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. These physicochemical parameters directly influence downstream ADMET properties of final drug candidates, as demonstrated in CNS-focused library profiling studies where subtle changes to the azetidine periphery shifted logP and solubility profiles [2]. Consequently, substituting the 2-methylazetidin-3-yl carbamate with an unmethylated, 3-methyl, or trans-configured analog cannot be assumed to be functionally equivalent; each comparator must be evaluated against the quantitative evidence below.

Quantitative Differentiation Evidence for tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride versus Closest Structural Analogs


Lipophilicity (XLogP3) versus Des-Methyl Analog: Measurable Impact on Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 0.8, which is substantially lower than the LogP of 2.0 reported for the des-methyl comparator tert-butyl N-(azetidin-3-yl)carbamate hydrochloride [1]. This difference arises from the electron-donating methyl group at the azetidine 2-position, which modulates the polarity of the amino-carbamate moiety . A lower logP generally correlates with improved aqueous solubility and reduced non-specific protein binding in drug discovery programs.

Lipophilicity Drug-likeness ADMET prediction

Hydrogen Bond Donor Count Reduction versus Des-Methyl Analog: Favorable Shift in CNS MPO Scores

The target compound possesses 2 hydrogen bond donors (HBD), compared to 3 HBD for the des-methyl analog tert-butyl N-(azetidin-3-yl)carbamate hydrochloride [1]. The reduction is attributable to the secondary amine in the azetidine ring of the target being less accessible as a donor when the methyl group occupies the adjacent position. Lower HBD count is a recognized favorable parameter in CNS drug design, contributing to improved membrane permeability and lower efflux liability [2].

Hydrogen bonding CNS drug design Medicinal chemistry optimization

Conformational Flexibility (Rotatable Bond Count) versus 3-Methyl Regioisomer: Divergent Scaffold Rigidity Critical for Target Engagement

The target compound (2-methyl substitution) possesses 3 rotatable bonds, whereas the regioisomeric 3-methyl comparator tert-butyl N-(3-methylazetidin-3-yl)carbamate hydrochloride exhibits only 1 rotatable bond [1]. This difference arises because the methyl group at the 3-position in the comparator is directly attached to the carbon bearing the carbamate nitrogen, restricting rotation of the carbamate moiety. The target's greater conformational freedom may be advantageous for induced-fit binding modes but comes at the cost of increased entropic penalty upon binding [2].

Conformational flexibility Scaffold rigidity Structure-based drug design

Stereochemical Granularity: Racemic Mixture versus Single Enantiomers Enables Divergent SAR Exploration

The target compound (CAS 2227205-00-5) is supplied as a racemic or stereochemically undefined mixture (undefined atom stereocenter count = 2) [1]. In contrast, dedicated single-enantiomer versions such as tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride (CAS 2068138-00-9) are also commercially available . The racemic material is suitable for initial hit-finding and SAR exploration, while the enantiopure versions are essential for late-stage lead optimization where stereochemistry critically governs target binding affinity. In a representative kinase inhibitor patent (WO2011112662A1), azetidine carbamates with defined stereochemistry at the 2-position showed IC50 values spanning from sub-nanomolar to micromolar ranges against JAK1, demonstrating that stereochemistry is a key driver of potency [2].

Stereochemistry Chiral building block Structure-activity relationship

Commercial Purity Granularity: Batch-Specific Certificates of Analysis Provide Quantitative QC Metrics Absent for Non-Differentiated Suppliers

Multiple authorized suppliers provide the target compound at specified purity levels (95% to 98%) with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . For example, Bidepharm lists standard purity of 95% with batch-specific QC reports, while Leyan offers 98% purity . In contrast, the closely related unconjugated analog tert-butyl N-(azetidin-3-yl)carbamate hydrochloride is frequently offered at 95% purity without explicit mention of batch-specific NMR/HPLC CoA availability from all vendors [1]. The ability to trace batch-to-batch purity with orthogonal analytical methods is critical for reproducible SAR campaigns.

Quality control Batch analysis Procurement specification

Optimal Application Scenarios for tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride Based on Quantitative Differentiation Evidence


CNS-Focused Fragment and Lead-Like Library Synthesis Requiring Low Lipophilicity

The target compound's XLogP3 of 0.8, compared to 2.0 for the des-methyl analog, makes it preferable for CNS library design where lower logP correlates with reduced P-glycoprotein efflux and improved brain penetration [1]. The HBD count of 2 further aligns with CNS MPO guidelines, positioning this building block as a superior choice over the des-methyl analog (HBD = 3) for generating lead-like molecules targeting the central nervous system [2].

Kinase Inhibitor Scaffold Diversification with Conformational Flexibility

With 3 rotatable bonds, the target compound provides greater conformational adaptability than the 3-methyl regioisomer (1 rotatable bond), making it suitable for kinase inhibitor programs where induced-fit binding to the hinge region benefits from scaffold flexibility [1]. JAK1 inhibitor patents have demonstrated that azetidine carbamates with conformational degrees of freedom at the 2-position can achieve sub-nanomolar IC50 values when paired with appropriate hinge-binding motifs [2].

Early-Stage SAR Exploration Using Racemic Material Before Enantiopure Lead Optimization

The racemic nature of the target compound enables cost-effective initial screening of structure-activity relationships across both enantiomeric configurations simultaneously [1]. Once activity is confirmed, programs can transition to enantiopure versions (e.g., CAS 2068138-00-9) for detailed potency and selectivity profiling, leveraging the >100-fold activity differences observed between stereoisomers in JAK1 biochemical assays [2].

Reproducible Medicinal Chemistry Campaigns Requiring Batch-to-Batch Analytical Traceability

Multiple suppliers offer the target compound with batch-specific Certificates of Analysis including NMR, HPLC, and GC data [1]. This analytical traceability is essential for SAR-driven medicinal chemistry where subtle batch-to-batch impurity variations can confound biological assay interpretation, providing a practical procurement advantage over analogs with less rigorous vendor QC documentation [2].

Quote Request

Request a Quote for tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.